4-Formylphenyl 4'-formylbenzoate
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Overview
Description
4-Formylphenyl 4’-formylbenzoate is an organic compound with the molecular formula C15H10O3. It is a derivative of benzoic acid and contains two formyl groups attached to a phenyl ring and a benzoate group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formylphenyl 4’-formylbenzoate typically involves the esterification of 4-formylbenzoic acid with 4-formylphenol. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions usually include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of 4-Formylphenyl 4’-formylbenzoate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The product is then purified through crystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-Formylphenyl 4’-formylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Oxidation: 4-Formylbenzoic acid and 4-formylphenol.
Reduction: 4-Hydroxymethylphenyl 4’-hydroxymethylbenzoate.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
4-Formylphenyl 4’-formylbenzoate has several applications in scientific research:
Biology: Investigated for its potential use in the development of biologically active compounds, such as enzyme inhibitors or receptor modulators.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Formylphenyl 4’-formylbenzoate depends on its specific application. In chemical reactions, the formyl groups act as reactive sites for nucleophilic attack, leading to the formation of various products. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding or hydrophobic interactions, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-Formylbenzoic acid: Contains a single formyl group attached to a benzoic acid moiety.
4-Formylphenol: Contains a single formyl group attached to a phenol moiety.
4-Formylbiphenyl: Contains a formyl group attached to a biphenyl structure.
Uniqueness
4-Formylphenyl 4’-formylbenzoate is unique due to the presence of two formyl groups attached to different aromatic rings, which imparts distinct reactivity and properties compared to similar compounds. This dual functionality allows for diverse chemical transformations and applications in various fields .
Properties
Molecular Formula |
C15H10O4 |
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Molecular Weight |
254.24 g/mol |
IUPAC Name |
(4-formylphenyl) 4-formylbenzoate |
InChI |
InChI=1S/C15H10O4/c16-9-11-1-5-13(6-2-11)15(18)19-14-7-3-12(10-17)4-8-14/h1-10H |
InChI Key |
CCAQSCMQFPYHTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)OC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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